4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile
Description
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Properties
IUPAC Name |
4-(2,2-difluoroethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)5-13-7-1-2-12-6(3-7)4-11/h1-3,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKQQGCEWQZOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoroethoxy group and a cyano functional group, which may influence its interaction with biological targets. This article aims to summarize the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within cells. Similar compounds have shown that pyridine derivatives can modulate enzyme activity and influence signaling pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Binding : It can potentially bind to receptors, altering their activity and downstream signaling cascades.
Case Studies
- Inhibition Studies : A study involving fluorinated pyridine derivatives demonstrated their ability to inhibit human 2OG oxygenases effectively. Although not directly involving this compound, these findings suggest that similar structural features may confer inhibitory properties against key metabolic enzymes .
- Cell Proliferation Assays : In vitro assays with related compounds have shown significant inhibition of cell proliferation in cancer cell lines. For example, compounds with similar structural motifs exhibited IC50 values in the low micromolar range against cancer cell lines . This indicates that further investigation into the specific effects of this compound on cancer cells could be warranted.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile has been investigated for its role as a pharmacological agent, particularly in the context of neurodegenerative diseases and other health conditions. The compound's structural features suggest that it may act as a modulator of specific biological pathways.
- Neurodegenerative Disease Treatment: Research indicates that pyridine derivatives can inhibit enzymes involved in neurodegeneration, such as BACE-1, which is crucial for the development of Alzheimer’s disease therapies. The incorporation of difluoroalkoxy groups enhances the compound's binding affinity and selectivity towards target enzymes .
- Smooth Muscle Relaxation: Compounds similar to this compound have been shown to open calcium-activated potassium channels (maxi-K channels), which can lead to smooth muscle relaxation. This property is beneficial in treating conditions like urinary incontinence and hypertension .
Agrochemical Applications
Pesticide Development:
The unique chemical structure of this compound positions it as a candidate for developing new agrochemicals. Pyridine derivatives are known to exhibit herbicidal and insecticidal properties.
- Herbicidal Activity: Research has indicated that pyridine-based compounds can effectively inhibit plant growth by interfering with specific metabolic pathways in weeds. This makes them valuable in formulating selective herbicides that minimize damage to crops while controlling unwanted vegetation .
Synthetic Methodologies
Reactivity and Synthesis:
The synthesis of this compound can be achieved through various synthetic routes that utilize its reactive functional groups.
- Oxyfunctionalization Techniques: Recent studies have highlighted the use of biocatalysts, such as whole cells from Burkholderia species, for the regioselective oxyfunctionalization of pyridine derivatives. This method allows for the efficient conversion of simple pyridine substrates into more complex structures, including this compound .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
